1-(3,4-Dimethylbenzyl)piperazine
CAS No.: 212393-09-4
Cat. No.: VC3837385
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212393-09-4 |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-[(3,4-dimethylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
| Standard InChI Key | PXHRDWNRXRGHDR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
1-(3,4-Dimethylbenzyl)piperazine (CAS: 212393-09-4) has the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . Its IUPAC name is 1-[(3,4-dimethylphenyl)methyl]piperazine, and it is alternatively referred to as 3,4-dimethylbenzylpiperazine or 1-(3,4-xylyl)piperazine .
Structural Characteristics
The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) attached to a 3,4-dimethylbenzyl group. The methyl substituents on the aromatic ring influence electronic and steric properties, which are critical for its reactivity and interactions with biological targets .
Key Structural Data:
Synthesis and Manufacturing
Synthetic Routes
1-(3,4-Dimethylbenzyl)piperazine is typically synthesized via N-alkylation of piperazine with 3,4-dimethylbenzyl halides (e.g., chloride or bromide). A common method involves reacting piperazine with 3,4-dimethylbenzyl chloride in ethanol under reflux conditions .
Example Reaction:
Yields are optimized (up to 85–95%) using microwave-assisted synthesis, which reduces side products like 1,4-dibenzylpiperazine .
Industrial and Laboratory-Scale Production
Large-scale production employs continuous flow reactors to enhance efficiency, while laboratory synthesis often utilizes Schlenk techniques under inert atmospheres to prevent oxidation .
Physicochemical Properties
Physical Properties
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Solubility:
Chemical Properties
Analytical Characterization
Chromatographic Methods
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HPLC: Separated using C18 columns with UV detection at 254 nm. Retention time: ~6.2 min .
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GC-MS: Characteristic fragments at m/z 204 (M⁺), 86 (piperazine ring), and 119 (benzyl group) .
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):
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¹³C NMR: δ 19.8 (CH₃), 45.2 (piperazine-C), 61.5 (CH₂), 126.5–137.8 (Ar-C) .
Applications in Research and Industry
Pharmaceutical Intermediates
1-(3,4-Dimethylbenzyl)piperazine serves as a precursor in synthesizing:
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Kinase inhibitors: Piperazine moieties are critical for ATP-binding pocket interactions .
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Antipsychotics: Structural analogs target 5-HT₂A and D₂ receptors .
Material Science
Used in polymer cross-linking agents and corrosion inhibitors due to its amine functionality .
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